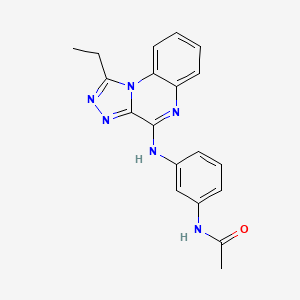

PROTAC BRD9-binding moiety 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18N6O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22) |

InChI Key |

JUNHMKZVTUHPRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: The PROTAC-Induced Ternary Complex

An In-depth Technical Guide to the Mechanism of Action of BRD9-Targeting PROTACs

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins rather than their mere inhibition. This guide delves into the core mechanism of action of PROTACs designed to target Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex implicated in certain cancers.

While this document focuses on the general principles and mechanisms of BRD9 PROTACs, it is important to note that the publicly available scientific literature does not extensively detail a specific PROTAC constructed from "PROTAC BRD9-binding moiety 5" (CAS 893633-37-9). This moiety is a known selective binder of BRD9 with an IC50 of 4.20 μM and exhibits antiproliferative activity.[1][2] However, for the purpose of this technical guide, we will draw upon the well-characterized mechanisms of other potent and selective BRD9 PROTACs, such as dBRD9 and VZ185, to illustrate the core concepts.

The fundamental mechanism of a BRD9 PROTAC is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate BRD9. This is achieved through a heterobifunctional molecule composed of three key parts: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The process can be summarized in the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to both BRD9 and an E3 ubiquitin ligase, forming a ternary complex (BRD9-PROTAC-E3 Ligase). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination : Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein. This results in the formation of a polyubiquitin (B1169507) chain on BRD9.

-

Proteasomal Recognition and Degradation : The polyubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for degrading unwanted proteins.

-

Degradation and Recycling : The proteasome unfolds and degrades the BRD9 protein into small peptides. The PROTAC molecule, not being a substrate for degradation, is then released and can catalyze further rounds of BRD9 ubiquitination and degradation.

Below is a diagram illustrating this signaling pathway.

References

The Structure-Activity Relationship of BRD9-Binding Moiety 5 in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTACs targeting Bromodomain-containing protein 9 (BRD9), with a specific focus on the BRD9-binding moiety 5. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to BRD9 as a Therapeutic Target

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] BRD9 functions as an epigenetic reader by recognizing acetylated lysine (B10760008) residues on histones, thereby playing a crucial role in the regulation of gene transcription.[2] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the SAR of the BRD9-binding component, particularly moiety 5, which is critical for the potency and selectivity of the resulting PROTAC.

Quantitative Structure-Activity Relationship (SAR) Data

"PROTAC BRD9-binding moiety 5" has been identified as a selective BRD9 binder with an IC50 value of 4.20 μM.[5][6] This moiety serves as a foundational scaffold for the synthesis of BRD9-targeting PROTACs.

The following tables summarize quantitative data for various BRD9 PROTACs, illustrating the interplay between the BRD9 binder, linker, and E3 ligase ligand in determining degradation efficacy and cellular activity.

Table 1: In Vitro Degradation of BRD9 by Representative PROTACs

| PROTAC Name | BRD9 Binder Scaffold | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBRD9 | BI-7273 derivative | Pomalidomide (CRBN) | ~50 | >90 | MOLM-13 | [7] |

| VZ185 | BI-7273 derivative | VHL ligand | 1.8 (BRD9), 4.5 (BRD7) | >95 | EOL-1 | [7][8] |

| E5 | Novel Scaffold | Pomalidomide (CRBN) | 0.016 | >90 | MV4-11 | [8][9] |

| C6 | Novel Scaffold | Thalidomide (CRBN) | 1.02 | >90 | MV4-11 | |

| DBr-1 | BI-9564 | DCAF16 ligand | 90 | >80 | HEK293 |

Table 2: Cellular Activity of Representative BRD9 PROTACs

| PROTAC Name | IC50 (nM) | Cell Line | Reference |

| dBRD9 | 104 | MOLM-13 | [7] |

| VZ185 | 3 (EOL-1), 40 (A-402) | EOL-1, A-402 | [8] |

| E5 | 0.27 | MV4-11 | [8][9] |

| C6 | 3.69 | MV4-11 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy and the determination of SAR. The following sections provide methodologies for key assays cited in the development of BRD9 PROTACs.

BRD9 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of compounds to the BRD9 bromodomain.

Materials:

-

BRD9 TR-FRET Assay Kit (e.g., BPS Bioscience, #79505)[3]

-

Test compounds (e.g., this compound)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure: [3]

-

Prepare a 2x stock solution of the test inhibitor in 1x BRD TR-FRET Assay Buffer.

-

Add 2.5 µL of the 2x test inhibitor solution to the wells of the 384-well plate. For positive control (no inhibitor) and negative control (no BRD9), add 2.5 µL of assay buffer.

-

Add 2.5 µL of a 2x solution of Terbium-labeled Donor to all wells.

-

Add 2.5 µL of a 2x solution of Dye-labeled Acceptor to all wells.

-

Prepare a 4x solution of BRD9 protein in assay buffer.

-

Initiate the reaction by adding 2.5 µL of the 4x BRD9 solution to the wells containing the test inhibitor and the positive control. Add 2.5 µL of assay buffer to the negative control wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) with an excitation at approximately 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 values from a dose-response curve.

BRD9 Degradation Assay (HiBiT-based Lytic Assay)

This assay quantifies the intracellular degradation of BRD9 protein.

Materials:

-

CRISPR/Cas9-engineered cell line expressing HiBiT-tagged endogenous BRD9 (e.g., HEK293-HiBiT-BRD9)[1]

-

PROTAC degraders

-

White, opaque 96-well or 384-well assay plates

-

Nano-Glo® HiBiT Lytic Detection System (Promega)[4]

-

Luminometer

-

Seed the HiBiT-BRD9 cells in the assay plates and allow them to attach overnight.

-

Prepare serial dilutions of the PROTAC degrader in the appropriate cell culture medium.

-

Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

At each time point, equilibrate the plate to room temperature.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add a volume of the lytic reagent equal to the culture volume in each well.

-

Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal of the treated wells to the vehicle control to calculate the percentage of remaining BRD9. Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.

Western Blotting for BRD9 Degradation

This traditional method provides a qualitative and semi-quantitative assessment of protein degradation.

Materials:

-

Cell line of interest (e.g., MV4-11)

-

PROTAC degraders

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Seed cells and treat with PROTACs as described in the HiBiT assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of BRD9 degradation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to BRD9 function and PROTAC-mediated degradation.

Caption: Simplified BRD9 signaling pathways in cancer.

Caption: General experimental workflow for BRD9 PROTAC development.

Caption: Logical relationships in PROTAC structure-activity relationship.

Conclusion

The development of effective BRD9-targeting PROTACs is a promising strategy for the treatment of certain cancers. A deep understanding of the structure-activity relationship of the BRD9-binding moiety is paramount for optimizing degrader potency, selectivity, and overall drug-like properties. While comprehensive SAR data for "this compound" is still emerging, the analysis of existing data for this and other BRD9 binders provides a solid framework for the rational design of novel BRD9 degraders. The experimental protocols and conceptual diagrams presented in this guide offer a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: PROTAC BRD9-Binding Moiety 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD9-binding moiety 5, focusing on its biochemical activity, the methodologies for its characterization, and the broader context of BRD9 signaling in cancer.

Quantitative Analysis of this compound

This compound is a selective ligand designed for incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Bromodomain-containing protein 9 (BRD9). The following tables summarize the available quantitative data for this moiety and provide a comparative landscape of other reported BRD9-targeting PROTACs.

Table 1: Biochemical and Antiproliferative Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| BRD9 Binding IC50 | 4.20 μM | Biochemical Assay | [1][2] |

| Antiproliferative IC50 | 77 ± 7 μM | Jurkat | [1] |

| 125 ± 8 μM | MDA-MB-231 | [1] | |

| 133 ± 5 μM | A375 | [1] | |

| 145 ± 3 μM | HCT-116 | [1] |

Note: The binding affinity (Kd) for this compound has not been publicly disclosed.

Table 2: Comparative Quantitative Data of Selected BRD9 PROTACs

| PROTAC | E3 Ligase Recruited | BRD9 DC50 | BRD9 Binding Affinity (Kd) of Warhead | Cell Line | Reference |

| dBRD9 | CRBN | 50 nM | Not Specified | MOLM-13 | [3] |

| VZ185 | VHL | 1.76 nM | 15 ± 3 nM (for compound 5) | HeLa | [4] |

| E5 | Not Specified | 16 pM | Not Specified | MV4-11 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments used to characterize BRD9-targeting PROTACs.

AlphaScreen Assay for IC50 Determination of BRD9 Binding

This protocol outlines the steps to measure the inhibitory concentration (IC50) of a compound against the binding of BRD9 to an acetylated histone peptide.

Materials:

-

GST-tagged BRD9 bromodomain protein

-

Biotinylated histone H4 peptide (acetylated)

-

Glutathione AlphaLISA Acceptor Beads

-

Streptavidin-conjugated Donor Beads

-

3x BRD9 assay buffer

-

3x BRD9 detection buffer

-

Test compound (e.g., this compound)

-

384-well Optiplate

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing 3x BRD9 assay buffer, the biotinylated histone peptide, and water.

-

Assay Plate Preparation: Add the master mixture to the wells of a 384-well plate designated for the positive control, test inhibitor, and blank. For the substrate control, a non-acetylated ligand is used instead of the acetylated one.

-

Compound Addition: Add the serially diluted test compound to the "Test Inhibitor" wells. Add inhibitor-free buffer to the control wells. Ensure the final DMSO concentration is below 0.5%.

-

Protein Preparation and Addition: Dilute the GST-BRD9 protein in 1x BRD9 assay buffer. Initiate the binding reaction by adding the diluted BRD9 protein to the "Positive Control," "Substrate Control," and "Test Inhibitor" wells. Do not add BRD9 to the "Blank" wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Acceptor Bead Addition: Dilute the Glutathione AlphaLISA Acceptor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 30 minutes at room temperature, protected from light.

-

Donor Bead Addition: Dilute the Streptavidin-conjugated Donor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 15-30 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using an AlphaScreen-capable microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified BRD9 bromodomain protein

-

PROTAC or binding moiety

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (ensure buffer matching between protein and ligand solutions)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified BRD9 protein against the chosen ITC buffer.

-

Dissolve the PROTAC/binding moiety in the same dialysis buffer to ensure no buffer mismatch.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Clean the sample cell and injection syringe of the ITC instrument thoroughly.

-

Load the BRD9 protein solution into the sample cell and the ligand solution into the injection syringe.

-

-

Titration:

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform a series of injections of the ligand into the protein solution. A small initial injection is often performed to account for diffusion effects.

-

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PROTACs and BRD9.

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC targeting BRD9.

Experimental Workflow for PROTAC Evaluation

Caption: A simplified workflow for the development and evaluation of PROTACs.

Simplified BRD9 Signaling Pathway in Cancer

Caption: Key signaling pathways influenced by BRD9 in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of BRD9-Targeting PROTACs in Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides an in-depth technical analysis of the pivotal role of the BRD9-binding moiety in the formation of a stable and productive ternary complex, a critical step for efficient protein degradation. While this guide addresses the principles of BRD9-targeting PROTACs, it is important to note a lack of extensive publicly available data on PROTACs specifically incorporating "PROTAC BRD9-binding moiety 5" (a selective BRD9 binder with a reported IC50 of 4.20 μM). Therefore, this document will utilize the well-characterized and potent BRD9/BRD7 degrader, VZ185 , as a case study to illustrate the core concepts and experimental methodologies involved in the characterization of BRD9-targeting PROTACs. The principles and techniques detailed herein are directly applicable to the study of any PROTAC designed to target BRD9.

Introduction: BRD9 as a Therapeutic Target

Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 is overexpressed in various cancers, including acute myeloid leukemia and certain solid tumors.[1][2] It plays a crucial role in regulating the transcription of key oncogenes, such as MYC, through its ability to recognize acetylated lysine (B10760008) residues on histones.[2] Dysregulation of BRD9-containing complexes contributes to aberrant gene expression programs that drive cancer cell proliferation and survival.[1]

PROTACs offer a powerful strategy to eliminate the entire BRD9 protein, thereby abrogating both its scaffolding and bromodomain-related functions. The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex, comprising the PROTAC, the target protein (BRD9), and an E3 ubiquitin ligase.

The Mechanism of Action: Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a productive ternary complex. The bifunctional nature of the PROTAC molecule, with one end binding to the target protein and the other to an E3 ligase, brings the target into close proximity with the cellular degradation machinery. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for subsequent degradation by the proteasome.

dot

Quantitative Analysis of Ternary Complex Formation: The VZ185 Case Study

VZ185 is a potent and selective dual degrader of BRD9 and its homolog BRD7.[3][4][5] It is composed of a BRD9-binding moiety, a linker, and a von Hippel-Lindau (VHL) E3 ligase-binding moiety.[4][5] Extensive biophysical and cellular characterization of VZ185 provides a clear framework for understanding the critical parameters of ternary complex formation.

Binding Affinities and Cooperativity

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. This stability is influenced by both the binary binding affinities of the PROTAC to BRD9 and the E3 ligase, and the cooperativity of the ternary complex formation. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the other.

-

α > 1: Positive cooperativity, indicating that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

-

α < 1: Negative cooperativity, where the binding of the first protein hinders the binding of the second.

-

α = 1: No cooperativity.

VZ185 exhibits no significant cooperativity (α ≈ 1) in forming the VHL:VZ185:BRD9-BD ternary complex.[4][6]

Table 1: Thermodynamic Parameters for VZ185 Ternary Complex Formation

| Assay | Interaction | Kd (nM) | Reference |

| ITC | VZ185 : VHL (binary) | 26 ± 9 | [4][6] |

| ITC | VZ185 : BRD9-BD (binary) | 5.1 ± 0.6 | [4][7] |

| ITC | VHL : VZ185:BRD9-BD (ternary) | 27 ± 3 | [4][5] |

| FP | VZ185 : VHL (binary) | 35 ± 5 | [4][6] |

| FP | VHL : VZ185:BRD9-BD (ternary) | 35 ± 6 | [4][5] |

Cellular Degradation Potency and Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 2: Cellular Degradation Profile of VZ185

| Cell Line | DC50 (nM) for BRD9 | Dmax for BRD9 (%) | Assay Time (h) | Reference |

| RI-1 | 1.8 | >95 | 8 | [4][6] |

| HEK293 (HiBiT) | 4.0 | Not Reported | Not Reported | [4][5] |

| EOL-1 | 2.3 | Not Reported | 18 | [4] |

| A204 | 8.3 | Not Reported | 18 | [4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. The following sections outline the key methodologies used to generate the data presented above.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique for the thermodynamic characterization of binding interactions in solution. It directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol for VZ185 Ternary Complex ITC:

-

Protein and Compound Preparation:

-

Express and purify recombinant human BRD9 bromodomain (BRD9-BD) and the VHL-ElonginB-ElonginC (VCB) complex.

-

Dissolve VZ185 in a buffer matching the protein dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

-

Binary Titrations:

-

VZ185 binding to BRD9-BD: Titrate BRD9-BD (in the syringe) into VZ185 (in the cell).

-

VZ185 binding to VCB: Titrate VCB (in the syringe) into VZ185 (in the cell).

-

-

Ternary Titration:

-

Prepare a saturated binary complex of VZ185 and BRD9-BD by co-incubation.

-

Titrate VCB (in the syringe) into the pre-formed VZ185:BRD9-BD complex (in the cell).

-

-

Data Analysis:

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

-

Calculate cooperativity (α) using the equation: α = Kd (binary VCB binding) / Kd (ternary VCB binding).

-

dot

Cellular Degradation Assays

Western Blotting Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., RI-1) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of VZ185 or DMSO vehicle control for the desired time (e.g., 8 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD9 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BRD9 band intensity to the loading control.

-

Plot normalized BRD9 levels against VZ185 concentration to determine DC50 and Dmax.

-

BRD9 Signaling Pathways and the Impact of Degradation

BRD9, as part of the ncBAF complex, is involved in the regulation of several signaling pathways implicated in cancer. The degradation of BRD9 by PROTACs can therefore have profound effects on these pathways.

-

STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 has been shown to be overexpressed and to activate the STAT5 signaling pathway, which is crucial for the proliferation and survival of leukemia cells.[1]

-

MAPK/ERK Pathway: In thyroid cancer, BRD9 promotes the malignant phenotype by activating the MAPK/ERK signaling pathway.[8]

-

Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit lung and colon cancer development, likely via the Wnt/β-catenin signaling pathway.[9]

-

Oxytocin (B344502) Signaling Pathway: In gastric cancer, BRD9 has been found to regulate the oxytocin signaling pathway.[10]

dot

Conclusion

The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation. As demonstrated through the case study of VZ185, a multi-faceted approach employing biophysical techniques like ITC and cellular assays is crucial for a comprehensive understanding of a PROTAC's mechanism of action. While specific data on PROTACs derived from "this compound" is not yet prevalent in the literature, the methodologies and principles outlined in this guide provide a robust framework for the design, optimization, and characterization of novel BRD9-targeting PROTACs. The continued exploration of new BRD9-binding moieties and their incorporation into PROTACs holds significant promise for the development of innovative cancer therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. eubopen.org [eubopen.org]

- 8. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of PROTAC BRD9-binding Moiety 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of PROTAC BRD9-binding moiety 5, a selective binder of the bromodomain-containing protein 9 (BRD9). This information is critical for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the development of novel therapeutics.

Chemical Properties

This compound, also identified as compound 40 in the scientific literature, is a key chemical entity for researchers targeting BRD9 for degradation.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H18N6O | [2] |

| Molecular Weight | 346.39 g/mol | [2] |

| CAS Number | 893633-37-9 | [2] |

| IC50 (BRD9) | 4.20 µM | [1] |

| Appearance | Solid | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 6 | N/A |

| Rotatable Bond Count | 2 | N/A |

Biological Activity

This compound demonstrates selective binding to BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[3] BRD9 is implicated in various cancers, making it an attractive therapeutic target.[3] This moiety has shown antiproliferative activity against several cancer cell lines, as detailed in the table below.[1]

| Cell Line | IC50 (Antiproliferative) | Reference |

| Jurkat | 77 ± 7 µM | [1] |

| MDA-MB-231 | 125 ± 8 µM | [1] |

| A375 | 133 ± 5 µM | [1] |

| HCT-116 | 145 ± 3 µM | [1] |

Solubility Profile

The solubility of PROTACs and their building blocks is a critical parameter influencing their biological activity and developability. This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] However, aqueous solubility data is limited, which is a common challenge for PROTACs and other molecules that fall into the "beyond Rule of Five" chemical space.[4][5]

For in vivo applications, where aqueous solubility is paramount, various formulation strategies can be employed to enhance the delivery of poorly soluble compounds. These often involve the use of co-solvents and excipients. Examples of formulations used for similar research compounds are provided in the experimental protocols section.

Experimental Protocols

Synthesis of the[6][7][8]triazolo[4,3-a]quinoxaline Core

The synthesis of the core scaffold of this compound involves the construction of the[6][7][8]triazolo[4,3-a]quinoxaline ring system. A general synthetic route is outlined below, based on established methodologies.[9][10][11]

Caption: Generalized synthetic workflow for the[6][7][8]triazolo[4,3-a]quinoxaline core.

Protocol:

-

Synthesis of 2-chloro-3-hydrazinylquinoxaline: 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) at room temperature.

-

Formation of the triazole ring: The resulting hydrazinylquinoxaline is then reacted with an orthoformate, such as triethyl orthoformate, typically under reflux, to facilitate the cyclization and formation of the triazole ring.

-

Functionalization: The core scaffold can then undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to install the necessary functional groups to yield this compound.

BRD9 Binding Affinity (IC50) Determination - AlphaScreen Assay

The binding affinity of the moiety to the BRD9 bromodomain is a critical parameter and is often determined using an AlphaScreen (Amplified Luminescent Proximity Homestead Assay).

Caption: Workflow for a typical BRD9 AlphaScreen binding assay.

Protocol:

-

Reagents: GST-tagged BRD9 bromodomain, biotinylated histone H4 peptide (acetylated), Glutathione AlphaLISA Acceptor beads, Streptavidin-coated Donor beads, and the test compound (this compound).

-

Assay Plate Preparation: The test compound is serially diluted in an appropriate assay buffer.

-

Incubation: GST-BRD9 and the biotinylated histone peptide are incubated with the test compound.

-

Bead Addition: Glutathione acceptor beads are added, which bind to the GST-tag on BRD9. Subsequently, streptavidin donor beads are added, which bind to the biotinylated histone peptide.

-

Signal Detection: In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in the AlphaScreen signal is determined as the IC50 value.

Antiproliferative Activity (IC50) Determination - MTT Assay

The antiproliferative effects on cancer cell lines are commonly assessed using a colorimetric method like the MTT assay.[6][7][12]

Caption: Standard workflow for an MTT-based cell proliferation assay.

Protocol:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that inhibits cell proliferation by 50% is calculated from the dose-response curve.

Aqueous Solubility Assessment - Kinetic and Thermodynamic Assays

Determining the aqueous solubility is crucial. Both kinetic and thermodynamic solubility assays can be performed.

Kinetic Solubility Assay (Shake-Flask Method):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

-

Dilution: The DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

-

Equilibration: The solution is shaken for a defined period (e.g., 1-2 hours) at room temperature.

-

Separation: Any precipitated compound is removed by filtration or centrifugation.

-

Quantification: The concentration of the compound remaining in the solution is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

Thermodynamic Solubility Assay:

-

Solid Compound: An excess amount of the solid compound is added to the aqueous buffer.

-

Equilibration: The suspension is shaken for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification: Similar to the kinetic assay, the undissolved solid is removed, and the concentration of the dissolved compound is measured.

BRD9 Signaling Pathways

BRD9 is a reader of acetylated histones and a component of the ncBAF complex, which plays a role in chromatin remodeling and gene transcription.[3] Its inhibition can impact several downstream signaling pathways implicated in cancer.

Caption: Overview of BRD9's role in regulating downstream signaling pathways.

BRD9 has been shown to influence:

-

STAT5 Pathway: In leukemia, BRD9 can activate the STAT5 pathway, promoting cell proliferation and survival.

-

Wnt/β-catenin Pathway: In some cancers, knocking down BRD9 has been shown to inhibit the Wnt/β-catenin signaling pathway.

-

TGF-β/Activin/Nodal Pathway: BRD9 can regulate the activity of this pathway, which is involved in cell differentiation and cancer progression.

By binding to BRD9, this compound can serve as a starting point for developing PROTACs that target BRD9 for degradation, thereby modulating these oncogenic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC BRD9-binding moiety 5 as a Chemical Probe for BRD9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD9-binding moiety 5, a selective binder of the Bromodomain-containing protein 9 (BRD9), and its application as a chemical probe. This document details its biochemical properties, methodologies for its characterization, and its impact on relevant signaling pathways.

Introduction to this compound

This compound is a chemical entity identified as a selective ligand for the bromodomain of BRD9. Unlike a Proteolysis Targeting Chimera (PROTAC), this molecule acts as a chemical probe, a small molecule that binds to a specific protein target, in this case, BRD9, and allows for the investigation of its biological function through inhibition of its acetyl-lysine binding activity. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention and basic research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| IC50 (BRD9) | 4.20 µM | [1][2] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (48h treatment) | Reference |

| Jurkat | 77 ± 7 µM | [1] |

| MDA-MB-231 | 125 ± 8 µM | [1] |

| A375 | 133 ± 5 µM | [1] |

| HCT-116 | 145 ± 3 µM | [1] |

Experimental Protocols

Detailed methodologies for the characterization of this compound as a chemical probe are provided below. These protocols are designed to assess its binding affinity, target engagement in a cellular context, and its effects on downstream signaling.

Biochemical Binding Assay: AlphaScreen

This protocol outlines the use of AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to determine the in vitro binding affinity of this compound to the BRD9 bromodomain.

Materials:

-

GST-tagged human BRD9 bromodomain

-

Biotinylated histone H4 peptide (acetylated at relevant lysine (B10760008) residues)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the diluted compound, GST-tagged BRD9 bromodomain, and biotinylated histone peptide.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for binding equilibration.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of this compound with BRD9 in living cells.

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc®-BRD9 fusion protein

-

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET® 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Co-transfect HEK293T cells with NanoLuc®-BRD9 and HaloTag®-Histone H3.3 plasmids. A 1:10 donor to acceptor plasmid ratio is a recommended starting point.

-

Incubate the transfected cells for 24-48 hours.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the diluted compound to the cells and incubate for the desired time (e.g., 2-4 hours).

-

Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate.

-

Add the detection reagent to each well and incubate for 10-15 minutes at room temperature.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the compound concentration to determine the EC50 for target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement by observing the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cancer cell line of interest (e.g., a line where the probe shows antiproliferative activity)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western Blotting reagents

-

Primary antibody against BRD9

-

Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and aggregated proteins by centrifugation.

-

Collect the supernatant and analyze the protein levels of soluble BRD9 by Western Blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

BRD9 Signaling Pathways and the Impact of Inhibition

BRD9, as a component of the ncBAF complex, is involved in chromatin remodeling and the regulation of gene transcription. Inhibition of its bromodomain by a chemical probe like this compound can modulate several key signaling pathways.

Targeted inhibition of BRD9 has been shown to impact pathways related to:

-

Cell Cycle Progression: BRD9 inhibition can lead to cell cycle arrest by altering the expression of key cell cycle regulators.[3]

-

Extracellular Matrix (ECM) Remodeling: Inhibition of BRD9 can affect the expression of genes involved in ECM organization and degradation.[3]

-

TGF-β/Activin/Nodal Pathway: BRD9 plays a role in regulating this pathway, which is crucial for developmental processes and is often dysregulated in cancer.[4]

-

Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of AR signaling and cancer progression.[5]

The binding of a chemical probe to the BRD9 bromodomain prevents its interaction with acetylated histones, thereby disrupting the recruitment of the ncBAF complex to specific gene promoters and enhancers. This leads to changes in chromatin accessibility and subsequent alterations in the transcription of BRD9-dependent genes.

Experimental Workflow for Chemical Probe Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a chemical probe.

References

- 1. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiproliferative Potential of PROTAC BRD9-Binding Moiety 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of the PROTAC BRD9-binding moiety 5. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights required to evaluate and potentially advance this compound in the context of targeted protein degradation and cancer therapy.

Introduction: Targeting BRD9 for Cancer Therapy

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1] Its role in regulating gene expression programs that drive cancer cell proliferation and survival has spurred the development of inhibitors and, more recently, degraders.[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] A PROTAC molecule consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[1]

This compound is a selective binder of BRD9, demonstrating its potential as a critical component for the synthesis of potent and selective BRD9-degrading PROTACs.[2] This guide delves into the quantitative measures of its antiproliferative efficacy, detailed methodologies for its evaluation, and the signaling pathways it is poised to disrupt.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The key quantitative data, including its binding affinity for BRD9 and its half-maximal inhibitory concentrations (IC50) for cell proliferation, are summarized below.

| Parameter | Value | Cell Line(s) | Reference |

| BRD9 Binding IC50 | 4.20 µM | - | [2] |

| Antiproliferative IC50 | 77 ± 7 µM | Jurkat (Leukemia) | [2] |

| 125 ± 8 µM | MDA-MB-231 (Breast Cancer) | [2] | |

| 133 ± 5 µM | A375 (Melanoma) | [2] | |

| 145 ± 3 µM | HCT-116 (Colorectal Carcinoma) | [2] |

Core Concepts and Mechanisms

The fundamental principle behind the application of this compound is its incorporation into a PROTAC molecule to induce the degradation of BRD9. The following diagram illustrates the general mechanism of action for a BRD9-targeting PROTAC.

Caption: Mechanism of PROTAC-mediated BRD9 degradation.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the antiproliferative activity and mechanism of action of PROTACs derived from BRD9-binding moiety 5.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration-dependent effect of the compound on cell proliferation.

Materials:

-

Cancer cell lines (Jurkat, MDA-MB-231, A375, HCT-116)

-

Complete cell culture medium

-

This compound or derived PROTAC

-

DMSO (vehicle control)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight for adherent cells.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control if available.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for BRD9 Degradation

This technique is used to quantify the degradation of BRD9 protein following treatment with a PROTAC.

Materials:

-

Cancer cell lines

-

PROTAC compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD9, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Flow Cytometry for Cell Cycle Analysis

This method is employed to assess the impact of the compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

PROTAC compound

-

PBS

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Cell Treatment: Treat cells with the compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Signaling Pathways and Mechanistic Insights

Degradation of BRD9 by a PROTAC derived from moiety 5 is anticipated to impact key signaling pathways implicated in cancer cell proliferation and survival. The specific pathways affected may vary depending on the cancer cell type.

STAT5 Pathway in Leukemia (Jurkat Cells)

In acute myeloid leukemia (AML), BRD9 has been shown to be overexpressed and to activate the STAT5 pathway, which is crucial for the proliferation and survival of leukemia cells.[3]

Caption: BRD9-mediated activation of the STAT5 pathway.

Wnt/β-catenin Pathway in Breast and Colorectal Cancer (MDA-MB-231, HCT-116 Cells)

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. BRD9 has been implicated in the regulation of this pathway.

Caption: BRD9's potential role in the Wnt/β-catenin pathway.

TGF-β/Activin/Nodal and MAPK/ERK Pathways (A375, HCT-116 Cells)

BRD9 has been shown to regulate the TGF-β/Activin/Nodal pathway, which is involved in a wide range of cellular processes including proliferation and differentiation.[4] Additionally, in some cancers, BRD9 can activate the MAPK/ERK pathway, a key signaling cascade that promotes cell growth and survival.

Experimental and Logical Workflow

The evaluation of this compound and its derived PROTACs follows a logical progression from initial characterization to in-depth mechanistic studies.

Caption: A stepwise workflow for evaluating BRD9-targeting PROTACs.

Conclusion

This compound presents a promising starting point for the development of potent and selective BRD9-degrading PROTACs. Its demonstrated antiproliferative activity across a range of cancer cell lines warrants further investigation. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives in the landscape of targeted cancer therapy. Further studies should focus on optimizing the PROTAC linker and E3 ligase ligand to enhance degradation potency and cellular efficacy, and to elucidate the precise downstream effects on key oncogenic signaling pathways.

References

- 1. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs | DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of BRD9 PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has implicated it as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia. The development of PROTACs to degrade BRD9 offers a powerful alternative to traditional inhibition, potentially overcoming challenges related to inhibitor resistance and offering a more profound and sustained pharmacological effect.

This document provides detailed protocols and data related to the synthesis and evaluation of BRD9 PROTACs, focusing on the iterative development from an initial binding moiety, herein referred to as Compound 5 , to the highly potent and selective dual BRD7/BRD9 degrader, VZ185 . This developmental history serves as a practical guide for researchers designing novel protein degraders.

Quantitative Data Summary

The iterative optimization of BRD9 PROTACs involves enhancing ternary complex formation and cellular degradation activity. The following tables summarize key quantitative data from the development of VZ185, a von Hippel-Lindau (VHL) E3 ligase-based degrader, starting from the initial, less potent Compound 5 .

Table 1: Degradation Potency and Cellular Activity of Key BRD9 PROTACs

| Compound | Target(s) | DC50 (nM) [Cell Line, Time] | Dmax (%) | EC50 (nM) [Cell Line] |

|---|---|---|---|---|

| Compound 5 | BRD9, BRD7 | Suboptimal degradation reported | < 50% | Not Potent |

| VZ185 (Compound 51) | BRD9, BRD7 | 1.8 (BRD9) / 4.5 (BRD7) [RI-1, 8h] | > 95% | 3 (EOL-1) / 40 (A-402) |

| dBRD9 (CRBN-based) | BRD9 | 50 [MOLM13, 18h] | > 90% | 104 (MOLM13) |

Data compiled from Zoppi et al., J. Med. Chem. 2019, and other sources. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum observed degradation. EC50 is the effective concentration for 50% inhibition of cell viability.[1][2][3][4]

Table 2: Biophysical Characterization of VZ185

| Parameter | Target | KD (nM) | Ternary Complex Cooperativity (α) |

|---|---|---|---|

| Binary Binding | BRD9-BD | 5.1 ± 0.6 | N/A |

| VHL | 26 ± 9 | N/A |

| Ternary Binding | VHL (in presence of BRD9-BD) | 27 ± 3 | 1.0 |

KD (dissociation constant) values determined by Isothermal Titration Calorimetry (ITC). Cooperativity (α) describes the influence of one binding event on the other; α=1 indicates no cooperativity.[3]

Signaling and Mechanistic Diagrams

Visualizing the complex biological processes and experimental strategies is crucial for understanding PROTAC development. The following diagrams, generated using DOT language, illustrate the key pathways and workflows.

Caption: Mechanism of Action for a BRD9 PROTAC.

Caption: BRD9 Signaling Pathway Role.

References

- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cellular Assays Using PROTAC BRD9-Binding Moiety 5

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC BRD9 Degraders

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][2]

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][4] As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating gene transcription.[4] Its involvement in various cancers has established it as a significant therapeutic target.[2][4] PROTAC BRD9-binding moiety 5 is a selective binder of BRD9 with an IC50 of 4.20 μM, designed for the synthesis of PROTACs to induce BRD9 degradation.[5] This molecule has demonstrated antiproliferative effects in various cancer cell lines.[5]

Quantitative Data Summary

The efficacy of a BRD9-targeting PROTAC is assessed through several key quantitative parameters. The following tables summarize these metrics for a typical BRD9 degrader and provide specific data for this compound. Data should be generated in relevant cell lines such as MV4-11, MOLM-13, or EOL-1.[1]

Table 1: BRD9 Degradation Potency

| Parameter | Description | Typical Value Range |

| DC50 (nM) | The concentration required to degrade 50% of the target protein. | 0.1 - 50 nM[1] |

| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80%[1] |

| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours[1] |

Table 2: Anti-proliferative and Binding Activity of this compound

| Parameter | Description | Cell Line | Value |

| IC50 (μM) | The concentration that inhibits 50% of BRD9 binding activity. | N/A | 4.20[5] |

| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | Jurkat | 77 ± 7[5] |

| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | MDA-MB-231 | 125 ± 8[5] |

| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | A375 | 133 ± 5[5] |

| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | HCT-116 | 145 ± 3[5] |

Visualizations

Caption: PROTAC Mechanism of Action

Caption: Experimental Workflow

Caption: BRD9 Signaling Pathway

Experimental Protocols

Protocol 1: Western Blot for BRD9 Degradation

This protocol details the steps to quantify the degradation of BRD9 protein following treatment with the PROTAC.

Materials:

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary anti-BRD9 antibody

-

Primary anti-β-actin or anti-GAPDH antibody (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.[6]

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]

-

Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-only control.[1]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.[1]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.[6]

-

Separate the proteins on an SDS-PAGE gel.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Visualize the protein bands using an ECL substrate and an imaging system.[6]

-

Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]

-

Protocol 2: Cell Viability Assay

This protocol measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

-

White, opaque 96-well assay plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Seed cells at an appropriate density in a 96-well plate.

-

Treat the cells with a serial dilution of this compound. Include a DMSO control.

-

Incubate for an extended period (e.g., 72 hours) to observe effects on cell proliferation.[1]

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[1]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO control to calculate the percentage of cell viability.

-

Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[1]

-

Protocol 3: HiBiT Assay for Real-Time Degradation Kinetics

This quantitative method allows for real-time measurement of BRD9 degradation kinetics. It requires cells where endogenous BRD9 is tagged with the HiBiT peptide.[1]

Materials:

-

CRISPR/Cas9-edited cell line with endogenous BRD9 tagged with HiBiT

-

Nano-Glo® HiBiT Lytic Detection System

-

Luminometer

Procedure:

-

Compound Preparation and Addition:

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time course (e.g., measurements at 0, 1, 2, 4, 8, 24 hours).[1]

-

-

Lytic Measurement:

-

At each time point, prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[1]

-

Add the reagent to the wells and measure luminescence.

-

-

Data Analysis:

-

Normalize the luminescent signal to the DMSO control at each time point to determine the percentage of remaining BRD9.

-

Plot the percentage of BRD9 remaining against time to determine the degradation rate (t1/2).[1]

-

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[6]

Materials:

-

Co-Immunoprecipitation Kit

-

Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL)

-

Antibody against BRD9

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells according to the Co-IP kit manufacturer's instructions.[6]

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[6]

-

-

Elution and Western Blot:

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Targeting BRD9 in Acute Myeloid Leukemia with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a critical dependency for the survival and proliferation of acute myeloid leukemia (AML) cells.[1][2] Its role in regulating gene transcription makes it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) offer an innovative therapeutic modality to target BRD9 by inducing its degradation through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the evaluation of BRD9-targeting PROTACs in AML cell lines.

Note on "PROTAC BRD9-binding moiety 5": As of the latest available data, there is no specific information in the public domain regarding the application or efficacy of "this compound" or PROTACs derived from it in the context of acute myeloid leukemia cell lines. The known data for this moiety relates to its binding affinity for BRD9 (IC50 of 4.20 μM) and its antiproliferative activity in non-AML cancer cell lines, such as Jurkat (T-cell leukemia).[3][4]

Therefore, this document will present data and protocols for exemplary, well-characterized BRD9 PROTACs that have demonstrated efficacy in AML cell lines, serving as a comprehensive guide for researchers in this field. The principles and methods described herein are broadly applicable for the evaluation of any novel BRD9-targeting PROTAC.

Data Presentation: Efficacy of Exemplary BRD9 PROTACs in AML

The following tables summarize the in vitro efficacy of two potent and selective BRD9 PROTACs, C6 and E5 , in the MV4-11 AML cell line.

| PROTAC | Cell Line | Degradation DC50 (nM) | Incubation Time | Notes |

| C6 | MV4-11 | 1.02 ± 0.52 | 24 hours | No degradation of BRD4 or BRD7 observed. |

| E5 | MV4-11 | 0.016 | Not Specified | No degradation of BRD4 or BRD7 up to 100 nM. |

Table 1: BRD9 Degradation Efficiency in MV4-11 AML Cells. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.

| PROTAC | Cell Line | Antiproliferative IC50 (nM) | Incubation Time |

| C6 | MV4-11 | 3.69 ± 3.58 | Not Specified |

| E5 | MV4-11 | 0.27 | Not Specified |

Table 2: Antiproliferative Activity in MV4-11 AML Cells. The IC50 value represents the concentration of the PROTAC required to inhibit 50% of cell growth.

Visualizations: Mechanisms and Workflows

Caption: General mechanism of action of a BRD9 PROTAC.

Caption: Typical workflow for evaluating a BRD9 PROTAC in AML.

Caption: Downstream signaling effects of BRD9 degradation in AML.

Experimental Protocols

The following protocols are representative methods for assessing the activity of BRD9 PROTACs in AML cell lines.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol measures cell proliferation and cytotoxicity.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

BRD9 PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 90 µL of culture medium.

-

Compound Preparation: Prepare serial dilutions of the BRD9 PROTAC in culture medium. A typical final concentration range would be from 1 pM to 10 µM.

-

Treatment: Add 10 µL of the diluted PROTAC or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software (e.g., GraphPad Prism).

Protocol 2: Western Blot for BRD9 Degradation

This protocol quantifies the degradation of BRD9 protein.

Materials:

-

AML cells treated with BRD9 PROTAC

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Harvest treated cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-